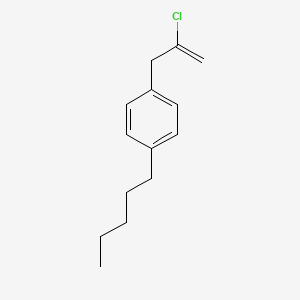

2-Chloro-3-(4-n-pentylphenyl)-1-propene

Description

2-Chloro-3-(4-n-pentylphenyl)-1-propene is an organochlorine compound featuring a propene backbone substituted with a chlorine atom at position 2 and a 4-n-pentylphenyl group at position 2. While its exact CAS number and experimental data are absent in the provided evidence, its structural analogs (e.g., compounds with shorter alkyl chains or additional halogens) offer insights into its physicochemical behavior .

Properties

IUPAC Name |

1-(2-chloroprop-2-enyl)-4-pentylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19Cl/c1-3-4-5-6-13-7-9-14(10-8-13)11-12(2)15/h7-10H,2-6,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCONYDOOMWBBEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)CC(=C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301266389 | |

| Record name | 1-(2-Chloro-2-propen-1-yl)-4-pentylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301266389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951890-87-2 | |

| Record name | 1-(2-Chloro-2-propen-1-yl)-4-pentylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951890-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Chloro-2-propen-1-yl)-4-pentylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301266389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(4-n-pentylphenyl)-1-propene typically involves the chlorination of 3-(4-n-pentylphenyl)-1-propene. This can be achieved through the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(4-n-pentylphenyl)-1-propene can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

Oxidation Reactions: The propene chain can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid or osmium tetroxide.

Reduction Reactions: The compound can be reduced to form alkanes or alkenes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., NaOH, NH3), solvents (e.g., ethanol, water), mild heating.

Oxidation: Oxidizing agents (e.g., m-CPBA, OsO4), solvents (e.g., dichloromethane, acetone), room temperature or slightly elevated temperatures.

Reduction: Reducing agents (e.g., LiAlH4, H2/Pd), solvents (e.g., ether, ethanol), ambient or elevated temperatures.

Major Products

Substitution: Formation of alcohols, amines, or thiols.

Oxidation: Formation of epoxides or diols.

Reduction: Formation of alkanes or alkenes.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

2-Chloro-3-(4-n-pentylphenyl)-1-propene serves as a versatile intermediate in the synthesis of more complex organic molecules. Its reactivity can be harnessed in various reactions, including nucleophilic substitutions and coupling reactions, making it a valuable precursor for pharmaceuticals and agrochemicals.

Reactivity Profile

The compound can undergo several types of reactions:

- Nucleophilic Substitution : The chloro group can be replaced by nucleophiles, facilitating the formation of new carbon-nitrogen or carbon-sulfur bonds.

- Cross-Coupling Reactions : It can participate in palladium-catalyzed cross-coupling reactions to form biaryl compounds, which are important in drug discovery .

Biological Applications

Anticancer Research

Studies have indicated that 2-Chloro-3-(4-n-pentylphenyl)-1-propene exhibits potential anticancer properties. Research has focused on its ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and modulation of signaling pathways associated with tumor growth. For instance, its interactions with specific receptors have been shown to influence the viability of cancer cell lines .

Neuropharmacology

This compound has also been investigated for its effects on neurotransmitter systems. Its structural characteristics suggest it may modulate dopamine and serotonin pathways, which are crucial for mood regulation and cognitive functions. Preliminary studies indicate that derivatives of this compound could enhance dopaminergic signaling, potentially offering therapeutic avenues for treating mood disorders.

Material Science

Polymer Chemistry

In the field of materials science, 2-Chloro-3-(4-n-pentylphenyl)-1-propene can be utilized in the synthesis of specialty polymers. Its reactive sites allow for incorporation into polymer chains, leading to materials with tailored properties for applications in coatings, adhesives, and composites. The compound's ability to participate in radical polymerization processes enhances its utility in developing new polymeric materials .

Case Study 1: Anticancer Activity

A research team investigated the effects of 2-Chloro-3-(4-n-pentylphenyl)-1-propene on human osteosarcoma cells. The study revealed that treatment with the compound resulted in a significant reduction in cell viability compared to control groups. The mechanism was attributed to the induction of apoptosis mediated by alterations in mitochondrial membrane potential and activation of caspases .

Case Study 2: Neurotransmitter Modulation

In a neuropharmacological study, researchers explored the impact of this compound on dopaminergic activity. It was found that administration led to increased binding affinity at dopamine receptors, suggesting potential applications in managing disorders like depression and schizophrenia. These findings highlight the importance of further research into its pharmacological effects.

Summary Table of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Chemical Synthesis | Intermediate for pharmaceuticals | Versatile building block |

| Biological Research | Anticancer studies | Induces apoptosis in cancer cells |

| Neuropharmacology | Modulation of neurotransmitter systems | Enhances dopaminergic signaling |

| Material Science | Synthesis of specialty polymers | Tailored properties for various uses |

Mechanism of Action

The mechanism of action of 2-Chloro-3-(4-n-pentylphenyl)-1-propene involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the propene chain play crucial roles in its reactivity and binding affinity. The compound may modulate biological pathways by altering the activity of its targets, leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Properties

Key structural variations among analogs include alkyl chain length, halogen substitution patterns, and phenyl ring modifications. These differences critically impact molecular weight, polarity, and intermolecular interactions.

Table 1: Molecular Properties of 2-Chloro-3-(4-n-pentylphenyl)-1-propene and Analogs

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 2-Chloro-3-(4-n-pentylphenyl)-1-propene | Not available | C₁₄H₁₇Cl | ~202.74* | 4-n-pentylphenyl, Cl at C2 |

| 2-Chloro-3-(4-n-propylphenyl)-1-propene | 951890-79-2 | C₁₂H₁₅Cl | 194.7 | 4-n-propylphenyl, Cl at C2 |

| 2-Chloro-3-(2,4-dichlorophenyl)-1-propene | 951892-52-7 | C₉H₇Cl₃ | 221.5 | 2,4-dichlorophenyl, Cl at C2 |

| 2-Chloro-3-(4-methoxy-2-methylphenyl)-1-propene | 951893-88-2 | C₁₁H₁₃ClO | 196.68 | 4-methoxy-2-methylphenyl, Cl at C2 |

*Estimated based on homologous series. Data sourced from .

Key Observations:

- Alkyl Chain Length : The pentyl derivative (C₁₄H₁₇Cl) has a higher molecular weight and greater hydrophobicity than the propyl analog (C₁₂H₁₅Cl), which may reduce solubility in polar solvents and increase affinity for hydrocarbon matrices .

- Halogenation : The 2,4-dichlorophenyl variant (C₉H₇Cl₃) exhibits increased polarity and reactivity due to electron-withdrawing chlorine atoms, likely enhancing electrophilic substitution rates .

Phase Behavior and Solubility

While direct phase equilibrium data for 2-Chloro-3-(4-n-pentylphenyl)-1-propene are unavailable, studies on structurally related sulfur compounds (e.g., 1-propanethiol and 1-butanethiol with methane) highlight the role of alkyl chains and halogens in phase behavior :

- Alkyl Chain Impact : Longer chains (e.g., pentyl vs. propyl) reduce vapor pressure and increase boiling points. For example, 1-propanethiol (C₃H₈S) has a lower boiling point (67–68°C) than 1-butanethiol (C₄H₁₀S, 98°C), a trend likely applicable to chloro-propenes .

- This is evident in halogenated furanones (e.g., 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone), where halogenation stabilizes liquid phases under high pressure .

Table 2: Hypothetical Phase Behavior Predictions

| Compound | Predicted Boiling Point (°C) | Solubility in Hydrocarbons |

|---|---|---|

| 2-Chloro-3-(4-n-pentylphenyl)-1-propene | ~250–280* | High |

| 2-Chloro-3-(4-n-propylphenyl)-1-propene | ~200–220 | Moderate |

| 2-Chloro-3-(2,4-dichlorophenyl)-1-propene | ~280–310 | Low |

*Estimates based on alkyl chain length and halogenation trends .

Biological Activity

2-Chloro-3-(4-n-pentylphenyl)-1-propene is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, therapeutic implications, and toxicity profiles.

Chemical Structure and Properties

The molecular structure of 2-Chloro-3-(4-n-pentylphenyl)-1-propene can be described as follows:

- Molecular Formula : C13H15Cl

- Molecular Weight : 220.71 g/mol

- Chemical Structure : The compound features a chlorinated propene backbone with a pentyl-substituted phenyl group.

Mechanisms of Biological Activity

Research indicates that 2-Chloro-3-(4-n-pentylphenyl)-1-propene exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that similar chlorinated compounds have shown significant antimicrobial properties. For example, azetidin-2-one fused derivatives have been reported to inhibit the growth of both Gram-positive and Gram-negative bacteria, indicating a potential for similar activity in 2-Chloro-3-(4-n-pentylphenyl)-1-propene .

- Thyroid Hormone Receptor Modulation : The compound may interact with thyroid hormone receptors (TRs), influencing gene regulation through modulation of TR activity. This interaction is crucial for understanding its role in metabolic processes .

Toxicity Profile

Toxicological assessments are essential for evaluating the safety of 2-Chloro-3-(4-n-pentylphenyl)-1-propene. Studies exploring the toxicity of related compounds indicate that halogenated alkenes can exhibit significant cytotoxic effects on various cell lines. For instance, compounds within this chemical class have been shown to induce cell death at low micromolar concentrations .

Summary of Toxicity Findings

| Compound | Cell Line | LD50 (µM) | Notes |

|---|---|---|---|

| 2-Chloro-3-(4-n-pentylphenyl)-1-propene | ARO (human anaplastic thyroid cancer) | <11 | High sensitivity observed |

| Related Chlorinated Compounds | U2OS (human osteosarcoma) | >100 | Lower sensitivity compared to ARO |

Case Studies and Research Findings

Several studies have explored the biological activities and toxicity profiles of compounds structurally similar to 2-Chloro-3-(4-n-pentylphenyl)-1-propene:

- Antimicrobial Studies : Research has demonstrated that chlorinated derivatives can effectively inhibit microbial growth. In vitro tests revealed that certain derivatives possess better inhibition rates against pathogenic bacteria than their non-chlorinated counterparts .

- Thyroid Receptor Interaction : Investigations into thyroid receptor modulation showed that similar compounds could selectively inhibit TRα and TRβ isoforms, suggesting a potential therapeutic application in treating thyroid-related disorders .

- Cytotoxicity Assessments : A study reported that several halogenated alkenes exhibited cytotoxic effects on human cancer cell lines, with varying degrees of sensitivity observed based on structural modifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.